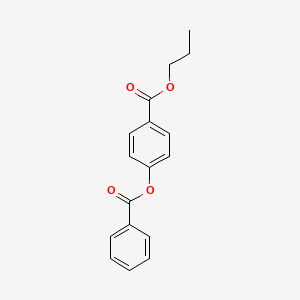

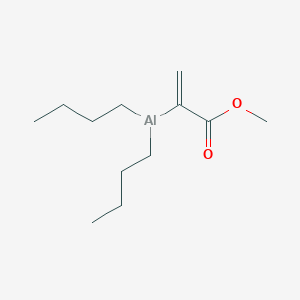

benzoic acid;(2R)-4-methylpentan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid and (2R)-4-methylpentan-2-ol are two distinct compounds with unique properties and applications. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents

Méthodes De Préparation

Benzoic Acid

Benzoic acid can be prepared through several methods:

Oxidation of Toluene: Industrially, benzoic acid is produced by the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate.

Hydrolysis of Benzonitrile: Another method involves the hydrolysis of benzonitrile or benzamide.

Oxidation of Benzyl Alcohol: In laboratory settings, benzoic acid can be synthesized by oxidizing benzyl alcohol using potassium permanganate in sulfuric acid.

(2R)-4-methylpentan-2-ol

The preparation methods for (2R)-4-methylpentan-2-ol are less documented, but it can be synthesized through the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry.

Analyse Des Réactions Chimiques

Benzoic Acid

Benzoic acid undergoes various chemical reactions:

Decarboxylation: Heating benzoic acid with a strong base or using soda lime (NaOH/CaO) promotes decarboxylation, producing benzene.

Esterification: Benzoic acid reacts with alcohols to form esters in the presence of acid catalysts.

Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

(2R)-4-methylpentan-2-ol

(2R)-4-methylpentan-2-ol can undergo various reactions typical of alcohols, such as:

Oxidation: It can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide.

Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts.

Applications De Recherche Scientifique

Benzoic Acid

Benzoic acid has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: Benzoic acid and its derivatives are studied for their antimicrobial properties.

Medicine: It is used in the formulation of topical antifungal treatments.

Industry: Benzoic acid is employed as a preservative in food and beverages.

(2R)-4-methylpentan-2-ol

(2R)-4-methylpentan-2-ol is used in:

Organic Synthesis: It serves as a chiral building block in the synthesis of complex molecules.

Pharmaceuticals: It is used in the preparation of certain pharmaceutical intermediates.

Mécanisme D'action

Benzoic Acid

Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is metabolized in the liver to hippuric acid, which is then excreted in the urine .

(2R)-4-methylpentan-2-ol

Comparaison Avec Des Composés Similaires

Benzoic Acid

Similar compounds include:

Salicylic Acid: Used in acne treatment and as a preservative.

Phenylacetic Acid: Used in the synthesis of pharmaceuticals.

Benzaldehyde: Used in flavorings and fragrances.

(2R)-4-methylpentan-2-ol

(S)-4-methylpentan-2-ol: The enantiomer of (2R)-4-methylpentan-2-ol.

2-methyl-2-pentanol: An isomer with different physical and chemical properties.

Benzoic acid and (2R)-4-methylpentan-2-ol are unique in their own right, with distinct properties and applications that make them valuable in various fields of research and industry.

Propriétés

Numéro CAS |

185225-01-8 |

|---|---|

Formule moléculaire |

C13H20O3 |

Poids moléculaire |

224.30 g/mol |

Nom IUPAC |

benzoic acid;(2R)-4-methylpentan-2-ol |

InChI |

InChI=1S/C7H6O2.C6H14O/c8-7(9)6-4-2-1-3-5-6;1-5(2)4-6(3)7/h1-5H,(H,8,9);5-7H,4H2,1-3H3/t;6-/m.1/s1 |

Clé InChI |

BVDCYMXKUFCDOW-FCXZQVPUSA-N |

SMILES isomérique |

C[C@H](CC(C)C)O.C1=CC=C(C=C1)C(=O)O |

SMILES canonique |

CC(C)CC(C)O.C1=CC=C(C=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)

![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)

![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)